REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=O)[CH2:6][CH2:5]2.Cl.[CH2:13]([C:17]1[CH:22]=[CH:21][C:20]([C:23]2[CH:28]=[CH:27][CH:26]=[C:25]([NH:29]N)[C:24]=2[F:31])=[CH:19][CH:18]=1)[CH2:14][CH2:15][CH3:16]>>[CH2:13]([C:17]1[CH:18]=[CH:19][C:20]([C:23]2[CH:28]=[CH:27][C:26]3[C:6]4[CH2:5][C:4]5[C:8](=[CH:9][CH:10]=[C:2]([NH2:1])[CH:3]=5)[C:7]=4[NH:29][C:25]=3[C:24]=2[F:31])=[CH:21][CH:22]=1)[CH2:14][CH2:15][CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CCC(C2=CC1)=O
|
Name
|
(4′-Butyl-2-fluoro-biphenyl-3-yl)-hydrazine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(CCC)C1=CC=C(C=C1)C1=C(C(=CC=C1)NN)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C(C=C1)C=1C=CC=2C3=C(NC2C1F)C1=CC=C(C=C1C3)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |